An In-depth Technical Guide to the Chemical Properties of 1,3-Oxazol-5-ylboronic Acid
An In-depth Technical Guide to the Chemical Properties of 1,3-Oxazol-5-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Oxazol-5-ylboronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility primarily stems from its role as a key building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties of 1,3-Oxazol-5-ylboronic acid, including its physicochemical characteristics, stability, and reactivity. Detailed experimental protocols for its synthesis, purification, and application in Suzuki-Miyaura coupling are presented based on established methodologies for analogous heteroaryl boronic acids. Furthermore, this guide explores its relevance in drug discovery, specifically in the context of inhibiting the TAK1 signaling pathway, a critical regulator of inflammatory and immune responses.
Core Chemical Properties
1,3-Oxazol-5-ylboronic acid is a white to off-white solid. While extensive experimental data for this specific compound is not widely published, its core properties can be summarized from available supplier information and computational predictions.
Physicochemical Properties
The fundamental physicochemical properties of 1,3-Oxazol-5-ylboronic acid are detailed in Table 1. These values are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₃H₄BNO₃ | ChemScene[1] |
| Molecular Weight | 112.88 g/mol | ChemScene[1] |
| CAS Number | 808126-65-0 | ChemScene[1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Topological Polar Surface Area (TPSA) | 66.49 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | -1.6456 | ChemScene[1] |
Solubility Profile
For practical applications, it is recommended to determine the solubility of 1,3-Oxazol-5-ylboronic acid in the specific solvent system to be used for a reaction. A general protocol for solubility determination is provided in the experimental section.
Stability and Storage
1,3-Oxazol-5-ylboronic acid should be stored at -20°C in a tightly sealed container, away from moisture.[1] Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines.[3] While this process is often reversible upon exposure to water, it can affect the reactivity and stoichiometry of the boronic acid in chemical reactions. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability and decomposition profile of boronic acid derivatives.[4][5]
Reactivity Profile
The reactivity of 1,3-Oxazol-5-ylboronic acid is dominated by the chemistry of the boronic acid functional group and the oxazole ring.
Suzuki-Miyaura Cross-Coupling
The most prominent application of 1,3-Oxazol-5-ylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the C5 position of the oxazole ring and an aryl, heteroaryl, or vinyl halide or triflate. This versatility makes it a valuable tool for the synthesis of complex molecules with diverse functionalities. A general experimental protocol for this reaction is provided in Section 4.
Other Reactions
Boronic acids can participate in a variety of other chemical transformations, including:
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Chan-Lam Coupling: Formation of carbon-nitrogen or carbon-oxygen bonds.
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Oxidation: Conversion of the boronic acid to a hydroxyl group.
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Esterification: Reaction with diols to form boronate esters, which can be used as protecting groups or to modify the solubility and reactivity of the boronic acid.
Application in Drug Discovery: Targeting the TAK1 Signaling Pathway
1,3-Oxazol-5-ylboronic acid serves as a crucial reactant in the synthesis of 7-aminofuro[2,3-c]pyridine, which acts as an inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1).[6] TAK1 is a key protein kinase involved in regulating inflammatory and immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and plays a central role in the activation of downstream signaling cascades, such as the NF-κB and MAPK pathways. Dysregulation of the TAK1 pathway is implicated in various diseases, including cancer and inflammatory disorders. Therefore, inhibitors of TAK1 are of significant interest as potential therapeutic agents.
The oxazole moiety, introduced through the use of 1,3-Oxazol-5-ylboronic acid, is a common scaffold in medicinal chemistry and can contribute to the binding affinity and selectivity of the final inhibitor molecule.
Caption: TAK1 Signaling Pathway and Inhibition.
Experimental Protocols
Due to the limited availability of specific experimental procedures for 1,3-Oxazol-5-ylboronic acid in peer-reviewed literature, the following sections provide detailed, representative methodologies for the synthesis, purification, and application of heteroaryl boronic acids. These protocols can be adapted for 1,3-Oxazol-5-ylboronic acid with appropriate optimization.
Representative Synthesis of a Heteroarylboronic Acid
A common method for the synthesis of heteroarylboronic acids is through the borylation of a corresponding heteroaryl halide.
Materials:
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Heteroaryl bromide (1.0 eq)
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Bis(pinacolato)diboron (1.1 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
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Potassium acetate (KOAc) (3.0 eq)
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1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
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Add anhydrous 1,4-dioxane via syringe.
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronate ester can often be used directly in the next step or purified by column chromatography on silica gel.
-
To obtain the boronic acid, the pinacol ester can be hydrolyzed. Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. Stir at room temperature for 2-4 hours.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the heteroarylboronic acid.
Representative Purification by Recrystallization
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or water).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Representative Suzuki-Miyaura Coupling Protocol
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
1,3-Oxazol-5-ylboronic acid (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
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Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
Procedure:
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In a round-bottom flask, combine 1,3-Oxazol-5-ylboronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
1,3-Oxazol-5-ylboronic acid is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. While detailed experimental data on its specific physicochemical properties are limited, its reactivity, especially in Suzuki-Miyaura cross-coupling, is well-established within the broader context of heteroaryl boronic acids. Its role in the synthesis of TAK1 inhibitors underscores its importance in drug discovery programs targeting inflammatory and oncogenic signaling pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize 1,3-Oxazol-5-ylboronic acid in their synthetic endeavors. Further characterization of its physical and chemical properties would be beneficial to the scientific community.
References
- 1. chemscene.com [chemscene.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. 1,3-OXAZOL-5-YLBORONIC ACID | 808126-65-0 [chemicalbook.com]


